6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one 6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580356
InChI: InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11)
SMILES:
Molecular Formula: C5H2N4OS
Molecular Weight: 166.16 g/mol

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC16580356

Molecular Formula: C5H2N4OS

Molecular Weight: 166.16 g/mol

* For research use only. Not for human or veterinary use.

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one -

Specification

Molecular Formula C5H2N4OS
Molecular Weight 166.16 g/mol
IUPAC Name 6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11)
Standard InChI Key BUKCPMZEAMNAOZ-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=O)NC(=S)N=C2N=N1

Introduction

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. The compound's unique structural framework includes a pyrazole ring fused to a pyrimidine moiety, with a sulfanylidenyl functional group at the 6-position, contributing to its chemical reactivity and potential therapeutic applications.

Synthesis Steps:

  • Chlorination: The initial step involves chlorinating the precursor compound.

  • Hydrazinolysis: This step involves the reaction with hydrazine to introduce nitrogen functionality.

  • Reaction with Aldehydes: Final derivatives are formed by reacting with various aromatic aldehydes.

Mechanism of Action

The mechanism of action for compounds like 6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one primarily involves the modulation of biological pathways relevant to cancer cell proliferation and survival. Experimental data suggest that certain analogs have significant antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents.

Applications and Research Findings

The applications of 6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one and its derivatives are extensive, particularly in drug discovery and development. The pyrazolo[3,4-d]pyrimidine scaffold is known for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Research Highlights:

  • Anticancer Activity: Derivatives of pyrazolo[3,4-d]pyrimidines have shown potent antiproliferative effects against cancer cell lines.

  • Drug Development: The compound's unique structure makes it a valuable scaffold for designing new therapeutic agents.

Comparison with Related Compounds

Other compounds within the pyrazolo[3,4-d]pyrimidine family have been explored for their pharmacological activities. For instance, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of mTOR and PI3K-alpha, showing subnanomolar inhibitory concentrations . Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors, demonstrating significant anti-proliferative activities against cancer cells .

Comparison Table:

CompoundBiological ActivityIC50 Values
6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-oneAnticancer, AntiproliferativeNot specified
4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidinesmTOR and PI3K-alpha inhibitionSubnanomolar
Pyrazolo[3,4-d]pyrimidine EGFR inhibitorsEGFR inhibition0.016 µM (compound 12b)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator